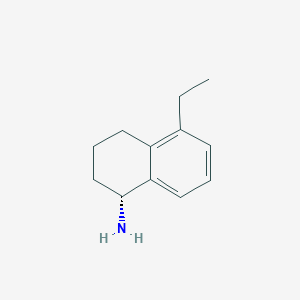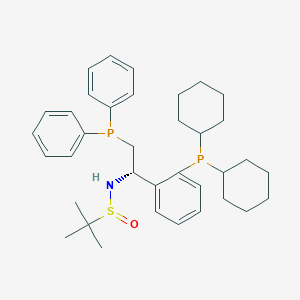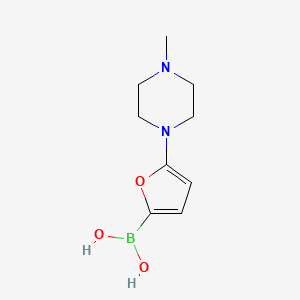
2-Hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid is an organic compound characterized by the presence of hydroxyl and iodine groups attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid typically involves the iodination of a precursor compound, such as 4-hydroxyphenylpropanoic acid. The iodination process can be carried out using iodine and an oxidizing agent, such as hydrogen peroxide, in an acidic medium. The reaction conditions often include controlled temperature and pH to ensure selective iodination at the desired positions on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the iodine atoms, potentially converting them to less reactive forms or removing them entirely.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like nitrating agents (e.g., nitric acid) or sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deiodinated or partially reduced compounds.
Substitution: Functionalized aromatic derivatives with various substituents.
Scientific Research Applications
2-Hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects.
Comparison with Similar Compounds
2-Hydroxy-3-(4-hydroxyphenyl)-propanoic acid: Lacks the iodine atoms, resulting in different chemical reactivity and biological activity.
3-(4-Hydroxy-3-iodophenyl)propanoic acid: Contains only one iodine atom, affecting its properties compared to the diiodinated compound.
Uniqueness: The presence of two iodine atoms in 2-Hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid distinguishes it from similar compounds, providing unique reactivity and potential applications. The iodine atoms can enhance the compound’s ability to participate in halogen bonding and influence its interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H8I2O4 |
|---|---|
Molecular Weight |
433.97 g/mol |
IUPAC Name |
2-hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid |
InChI |
InChI=1S/C9H8I2O4/c10-5-3-4(1-2-6(5)12)7(11)8(13)9(14)15/h1-3,7-8,12-13H,(H,14,15) |
InChI Key |
UDALISMPSMZAQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)O)I)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


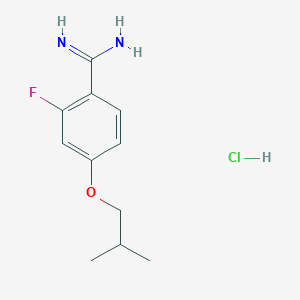
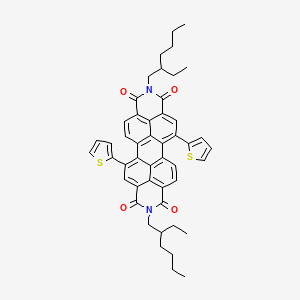

![2,2-Difluoro-5-iodobenzo[d][1,3]dioxole](/img/structure/B12083452.png)
![3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline](/img/structure/B12083460.png)
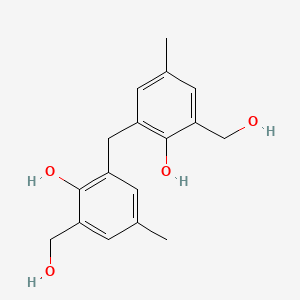

![2-[bis(1-phenylethyl)carbamoyl]benzoic Acid](/img/structure/B12083497.png)
![tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12083502.png)
